Cas no 1170001-29-2 (3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide)

3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide structure
1170001-29-2 structure
商品名:3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide
CAS番号:1170001-29-2
MF:C22H23FN4O2S
メガワット:426.507026910782
CID:6361306
PubChem ID:44069534

3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide
    • 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
    • VU0645252-1
    • SR-01000922832
    • 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
    • SR-01000922832-1
    • F5495-0138
    • 1170001-29-2
    • AKOS024511120
    • インチ: 1S/C22H23FN4O2S/c1-29-17-10-8-15(9-11-17)13-24-22(28)27-12-4-5-16(14-27)20-25-26-21(30-20)18-6-2-3-7-19(18)23/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,24,28)
    • InChIKey: LNTGBPVEUUOJND-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NCC2=CC=C(OC)C=C2)=O)CCCC(C2=NN=C(C3=CC=CC=C3F)S2)C1

計算された属性

  • せいみつぶんしりょう: 426.15257532g/mol
  • どういたいしつりょう: 426.15257532g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 563
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 95.6Ų

3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5495-0138-2mg
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
2mg
$59.0 2023-09-10
Life Chemicals
F5495-0138-5μmol
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5495-0138-4mg
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
4mg
$66.0 2023-09-10
Life Chemicals
F5495-0138-1mg
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
1mg
$54.0 2023-09-10
Life Chemicals
F5495-0138-2μmol
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5495-0138-3mg
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
3mg
$63.0 2023-09-10
Life Chemicals
F5495-0138-5mg
3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
1170001-29-2
5mg
$69.0 2023-09-10

3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide 関連文献

3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamideに関する追加情報

Comprehensive Overview of 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide (CAS No. 1170001-29-2)

The compound 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide (CAS No. 1170001-29-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a thiadiazole core, fluorophenyl moiety, and methoxyphenyl substituents makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its potential applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions, aligning with current trends in precision medicine.

One of the key features of this compound is its piperidine-carboxamide backbone, which enhances its bioavailability and binding affinity to biological targets. The presence of a 2-fluorophenyl group introduces electron-withdrawing properties, potentially improving metabolic stability. Meanwhile, the 4-methoxyphenyl segment may contribute to solubility and pharmacokinetic profiles, addressing common challenges in drug development. These attributes make it a subject of interest for structure-activity relationship (SAR) studies, a hot topic in computational chemistry and AI-driven drug design.

In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in high-throughput screening and fragment-based drug discovery. The compound’s thiadiazole scaffold is particularly noteworthy, as this heterocycle is frequently employed in anticancer and antimicrobial agents. Its mechanism of action may involve interactions with kinases or G-protein-coupled receptors (GPCRs), which are frequently searched terms in biomedical literature and patent databases.

From a synthetic chemistry perspective, the preparation of 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide involves multi-step organic transformations, including cyclization, amide coupling, and functional group interconversion. These processes are critical for researchers optimizing yield and purity, which are frequently discussed in process chemistry forums. The compound’s CAS No. 1170001-29-2 serves as a unique identifier in chemical databases like SciFinder and Reaxys, facilitating global collaboration.

Environmental and green chemistry considerations are also relevant, as the pharmaceutical industry shifts toward sustainable synthesis. The fluorinated and methoxylated groups in this compound may require specialized catalytic methods to minimize waste, a topic trending in ACS Green Chemistry journals. Additionally, its potential as a bioisostere for existing drugs aligns with the growing interest in drug repurposing, a cost-effective strategy in rare disease research.

In conclusion, 3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide represents a versatile scaffold with broad applicability in modern drug development. Its structural features and pharmacological potential resonate with current research priorities, including personalized medicine, AI-augmented discovery, and sustainable chemistry. As scientific inquiries into its properties expand, this compound is poised to remain a focal point in medicinal chemistry and therapeutic innovation.

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